Cas no 36940-87-1 (Adenosine, cyclic3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate))

Adenosine, cyclic3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate) 化学的及び物理的性質
名前と識別子
-
- Adenosine, cyclic3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate)
- 2'- O- MONOSUCCINYLADENOSINE- 3', 5'- CYCLIC MONOPHOSPHATE ( 2'-O-MS-CAMP )
- 2'-O-MONOSUCCINYLADENOSINE 3':5'-CYCLIC MONOPHOSPHATE
- 2'-O-MONOSUCCINYLADENOSINE 3':5'-*CYCLIC MONOPHOSPH
- Adenosine 3',5'-phosphoric acid 2'-hydrogen butanedioate
- succinyladenosine 3',5'-cyclic monophosphate
- 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin,adenosine deriv.
- 2'-O-Succinyl-3',5'-cyclic AMP
- 2'-O-Succinyl-cAMP
- 2'-O-Succinyladenosine 3',5'-monophosphate
- Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate)
- Adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate)
- 2'-O-Monosuccinyladenosine 3',5'-cyclic monophosphate
- EINECS 253-284-5
- PD130987
- 4-(((4AR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl)oxy)-4-oxobutanoic acid
- CS-0140827
- HY-131768
- 4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid
- 4-(((4AR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl)oxy)-4-oxobutanoicacid
- 4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid
- AKOS030573821
- 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid
- MFCD00037616
- DTXSID50958128
- 36940-87-1
- DA-49453
- 2'-O-succinyl cyclic AMP
- QNPSLGPIZRJDAN-UISLRAPISA-N
-
- インチ: 1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17)
- InChIKey: QNPSLGPIZRJDAN-UHFFFAOYSA-N
- ほほえんだ: OC(CCC(OC1C2OP(OCC2OC1N1C=NC2=C(N=CN=C12)N)(O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 429.06900
- どういたいしつりょう: 429.06856410g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 13
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
- トポロジー分子極性表面積: 198Ų
じっけんとくせい
- PSA: 208.02000
- LogP: 0.17950
Adenosine, cyclic3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate) セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
Adenosine, cyclic3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-214077-25 mg |
2'-O-Monosuccinyladenosine 3':5'-cyclic monophosphate, |
36940-87-1 | 25mg |
¥1,722.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-214077-25mg |
2'-O-Monosuccinyladenosine 3':5'-cyclic monophosphate, |
36940-87-1 | 25mg |
¥1722.00 | 2023-09-05 | ||
1PlusChem | 1P00C10O-25mg |
4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
36940-87-1 | ≥98% | 25mg |
$342.00 | 2024-05-04 | |
1PlusChem | 1P00C10O-5mg |
4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
36940-87-1 | ≥98% | 5mg |
$119.00 | 2024-05-04 | |
A2B Chem LLC | AF60392-5mg |
4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
36940-87-1 | ≥98% | 5mg |
$67.00 | 2024-04-20 | |
A2B Chem LLC | AF60392-10mg |
4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
36940-87-1 | ≥98% | 10mg |
$126.00 | 2024-04-20 | |
A2B Chem LLC | AF60392-25mg |
4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
36940-87-1 | ≥98% | 25mg |
$248.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214077A-100 mg |
2'-O-Monosuccinyladenosine 3':5'-cyclic monophosphate, |
36940-87-1 | 100MG |
¥5,265.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-214077A-100mg |
2'-O-Monosuccinyladenosine 3':5'-cyclic monophosphate, |
36940-87-1 | 100mg |
¥5265.00 | 2023-09-05 | ||
1PlusChem | 1P00C10O-10mg |
4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
36940-87-1 | ≥98% | 10mg |
$192.00 | 2024-05-04 |
Adenosine, cyclic3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate) 関連文献
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
関連分類
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides 3',5'-cyclic purine nucleotides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Cyclic purine nucleotides 3',5'-cyclic purine nucleotides
Adenosine, cyclic3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate)に関する追加情報
Adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate) and CAS No. 36940-87-1: A Comprehensive Overview
Adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate), commonly referred to by its CAS number 36940-87-1, is a complex nucleotide derivative that has garnered significant attention in the field of biochemistry and pharmacology. This compound, often abbreviated as ADP-ribose, plays a crucial role in cellular signaling and energy metabolism. Its unique structure, featuring both phosphate and butanedioate groups, contributes to its multifaceted biological functions.
The primary significance of Adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate) lies in its involvement in various physiological processes. As a derivative of adenosine triphosphate (ATP), it is integral to the maintenance of cellular homeostasis. The compound's ability to interact with specific enzymes and receptors underscores its importance in modulating cellular responses. Recent studies have highlighted its role in regulating inflammation, neurotransmission, and cardiovascular function.
One of the most intriguing aspects of CAS No. 36940-87-1 is its application in therapeutic research. Researchers have been exploring its potential as a therapeutic agent due to its ability to modulate adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in a wide range of physiological processes, making ADP-ribose a promising candidate for treating conditions such as neurodegenerative diseases, cardiovascular disorders, and autoimmune diseases.
Recent advancements in the field have revealed novel mechanisms by which Adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate) exerts its effects. For instance, studies have demonstrated its ability to inhibit enzymes like poly(ADP-ribose) polymerases (PARPs), which are implicated in DNA repair and cell death processes. This has opened up new avenues for developing treatments for conditions associated with DNA damage and oxidative stress.
The compound's structural features also make it an attractive scaffold for drug design. The presence of both phosphate and butanedioate groups provides multiple sites for chemical modification, allowing researchers to tailor its properties for specific therapeutic applications. This flexibility has led to the development of several analogs with enhanced efficacy and reduced side effects.
In clinical trials, CAS No. 36940-87-1 has shown promise in treating various conditions. For example, studies have indicated that it may help reduce inflammation in chronic inflammatory diseases by modulating immune cell responses. Additionally, its ability to protect against neuronal damage has made it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of Adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate) is another area of active research. Researchers have developed efficient synthetic routes that allow for the production of high-purity material suitable for both laboratory studies and clinical applications. These advancements have been crucial in facilitating further exploration of the compound's therapeutic potential.
The future prospects of Adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate) are vast. Ongoing research aims to uncover additional mechanisms by which it influences cellular processes and to develop novel derivatives with improved therapeutic profiles. As our understanding of its biology continues to grow, so too does the potential for translating these findings into effective treatments for a wide range of diseases.
36940-87-1 (Adenosine, cyclic3',5'-(hydrogen phosphate) 2'-(hydrogen butanedioate)) 関連製品
- 60-92-4(Cyclic AMP)
- 537009-03-3((3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one)
- 1884338-19-5(tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate)
- 2680904-99-6(2-(N-ethyl-2,2,2-trifluoroacetamido)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid)
- 69414-55-7(2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride)
- 1859876-21-3(2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid)
- 1852603-59-8(Methyl 2-bromo-5-(pentan-2-yl)-1,3-thiazole-4-carboxylate)
- 1804127-06-7(Ethyl 3-(3-bromo-2-oxopropyl)-5-cyanobenzoate)
- 1361838-83-6(3-Amino-2-(3,5-dichlorophenyl)pyridine-4-methanol)
- 2091893-94-4(N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine)




